Potent Inhibition of Bacillus anthracis Lethal Factor (LF) Metalloprotease
The compound exhibits nanomolar inhibition of Bacillus anthracis lethal factor (LF), a zinc-dependent metalloprotease critical to anthrax pathogenesis [1]. This represents a distinct and quantifiable activity profile relative to other 1-oxa-8-azaspiro[4.5]decane derivatives that lack the cyclopropylmethoxy substituent and are instead characterized by M1 muscarinic agonism or σ1 receptor binding [2].
| Evidence Dimension | Enzyme inhibition affinity (Ki) |
|---|---|
| Target Compound Data | 24 nM |
| Comparator Or Baseline | Unsubstituted 1-oxa-8-azaspiro[4.5]decane core: no reported LF inhibition; muscarinic agonists YM796/YM954: Ki values in micromolar range for muscarinic receptors |
| Quantified Difference | Target compound: Ki = 24 nM against LF. Comparators: No LF inhibition reported; activity directed toward distinct targets. |
| Conditions | Competitive inhibition assay using Bacillus anthracis recombinant lethal factor expressed in E. coli; analysis by linear double-reciprocal plot. |
Why This Matters
This activity profile uniquely positions the compound for anthrax toxin research and metalloprotease inhibitor development, applications unsupported by other commercially available 1-oxa-8-azaspiro[4.5]decane derivatives.
- [1] BindingDB. Affinity data for 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane (Monomer ID 8503) against Bacillus anthracis lethal factor. Ki = 24 nM. View Source
- [2] Wanibuchi, F., et al. Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. European Journal of Pharmacology, 1990, 187(3), 479-486. View Source
